molecular formula C9H17NO3 B13482783 Methyl 3-amino-3-(tetrahydro-2h-pyran-3-yl)propanoate

Methyl 3-amino-3-(tetrahydro-2h-pyran-3-yl)propanoate

Cat. No.: B13482783
M. Wt: 187.24 g/mol
InChI Key: QIDZJOZCNORSGW-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is an organic compound that features a unique structure combining an amino group, a tetrahydropyran ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate typically involves the reaction of tetrahydropyran derivatives with amino acids or their esters. One common method is the condensation of tetrahydro-2H-pyran-3-carboxaldehyde with methyl 3-amino-3-propanoate under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is unique due to its combination of an amino group, a tetrahydropyran ring, and a propanoate ester.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-amino-3-(oxan-3-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)5-8(10)7-3-2-4-13-6-7/h7-8H,2-6,10H2,1H3

InChI Key

QIDZJOZCNORSGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCOC1)N

Origin of Product

United States

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